N-[2-[1-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[2-[1-[[(1R,5S)-6,6-dimethyl-2-bicyclo[311]hept-2-enyl]methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a bicyclo[311]heptane core, a piperidine ring, a pyrazole ring, and a cyclopropane carboxamide group
Preparation Methods
The synthesis of N-[2-[1-[[(1R,5S)-6,6-dimethyl-2-bicyclo[311]hept-2-enyl]methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves multiple steps, starting from readily available starting materials The key steps include the formation of the bicyclo[31The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-[2-[1-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using acidic or basic conditions.
Scientific Research Applications
N-[2-[1-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[1-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-[1-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane derivatives: These compounds share the bicyclo[3.1.1]heptane core and exhibit similar chemical properties and reactivity.
Piperidine derivatives: Compounds containing the piperidine ring are often studied for their pharmacological activities.
Pyrazole derivatives: These compounds are known for their diverse biological activities and are used in various medicinal chemistry applications.
Properties
IUPAC Name |
N-[2-[1-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O/c1-22(2)17-6-5-16(19(22)13-17)14-25-11-8-18(9-12-25)26-20(7-10-23-26)24-21(27)15-3-4-15/h5,7,10,15,17-19H,3-4,6,8-9,11-14H2,1-2H3,(H,24,27)/t17-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHQXBIYUQHXPI-HKUYNNGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCC(CC3)N4C(=CC=N4)NC(=O)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CN3CCC(CC3)N4C(=CC=N4)NC(=O)C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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